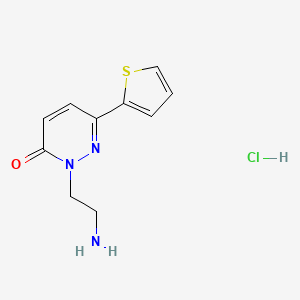

2-(2-Amino-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

説明

Structural Overview and Chemical Identity

2-(2-Aminoethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride is a nitrogen-containing heterocyclic compound characterized by a pyridazinone core substituted with a thiophen-2-yl group at position 6 and a 2-aminoethyl side chain at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Key Structural Features:

- Pyridazinone Core : A six-membered aromatic ring with two adjacent nitrogen atoms and a carbonyl group at position 3.

- Thiophen-2-yl Substituent : A sulfur-containing heterocycle attached to position 6, contributing to electronic delocalization and biological activity.

- 2-Aminoethyl Side Chain : A branched alkylamine group at position 2, which facilitates interactions with biological targets.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClN₃OS | |

| Molecular Weight | 257.74 g/mol | Calculated |

| CAS Number | 1361114-51-3 | |

| SMILES | Cl.S1C=CC=C1C1C=CC(N(CCN)N=1)=O |

Historical Development of Pyridazinone Derivatives

Pyridazinones were first synthesized in 1886 by Fischer via cyclization of levulinic acid phenylhydrazone. The mid-20th century saw increased interest in their pharmacological potential, particularly in cardiovascular and anti-inflammatory therapies. The introduction of thiophene and aminoethyl groups emerged in the 21st century to enhance target specificity and metabolic stability. Key milestones include:

Significance in Heterocyclic Chemistry Research

Pyridazinones are π-electron-deficient heterocycles, enabling diverse reactions such as nucleophilic substitutions and cycloadditions. Their structural flexibility allows for:

- Drug Discovery : Pyridazinones serve as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents.

- Enzyme Inhibition : The carbonyl group and nitrogen atoms facilitate interactions with enzymatic active sites (e.g., PDE4, TXA2 synthetase).

- Material Science : Applications in organic electronics due to electron-transport properties.

Position within the Broader Context of Nitrogen-Containing Heterocycles

Pyridazinones belong to the diazine family, distinguished by two adjacent nitrogen atoms. Compared to pyrimidines and pyrazines, pyridazinones exhibit unique reactivity due to their electron-deficient nature.

| Heterocycle | Nitrogen Positions | Key Applications |

|---|---|---|

| Pyridazinone | 1,2 | Enzyme inhibitors, PDE modulators |

| Pyrimidine | 1,3 | Nucleic acids, antivirals |

| Pyrazine | 1,4 | Flavors, antitubercular agents |

The incorporation of thiophene and aminoethyl groups in this compound leverages synergistic effects:

- Thiophene : Enhances aromatic stacking and redox activity.

- Aminoethyl : Improves water solubility and binding affinity to amine receptors.

This compound exemplifies the strategic functionalization of heterocycles to optimize pharmacological and physicochemical properties.

特性

IUPAC Name |

2-(2-aminoethyl)-6-thiophen-2-ylpyridazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS.ClH/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9;/h1-4,7H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPSEUYCWWSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2-Amino-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 257.74 g/mol

- CAS Number : 1361114-51-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits inhibition of certain pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting proliferation in the following cell lines:

- MCF-7 (breast cancer) : IC values indicating effective growth inhibition.

- A549 (lung cancer) : Demonstrated apoptosis induction at specific concentrations.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.5 | Apoptosis induction |

| A549 | 2.0 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the thiophene and pyridazine rings can enhance the biological activity of this compound. Substitutions that increase hydrophilicity or introduce electron-withdrawing groups have been shown to improve potency against cancer cells.

Case Studies

- Study on MCF-7 Cells : A study conducted by Zhang et al. evaluated the effects of this compound on MCF-7 cells, revealing that it induced apoptosis through the activation of caspase pathways. The IC was determined to be approximately 1.5 µM, indicating high efficacy compared to standard chemotherapeutics.

- A549 Cell Line Analysis : In another study, the compound was tested on A549 cells, where it resulted in significant cell cycle arrest at the G1 phase, leading to reduced cell viability and increased apoptosis rates.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.962)

- Blood-Brain Barrier Penetration : Moderate probability (0.546)

These properties indicate potential for both systemic and central nervous system applications.

科学的研究の応用

Biological Activities

Research indicates that 2-(2-Amino-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens, making it a potential candidate for developing new antibiotics .

- Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Therapeutic Applications

The diverse biological activities of this compound open up several therapeutic avenues:

- Infectious Diseases : Given its antimicrobial properties, it could be developed into treatments for bacterial infections resistant to existing antibiotics.

- Cancer Therapy : Its anticancer properties warrant further exploration in clinical settings, potentially leading to new chemotherapy agents.

- Neurology : The neuroprotective effects suggest applications in treating conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress plays a critical role.

Case Studies

Several case studies illustrate the compound's potential:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations, indicating its potential as an antibiotic .

- Cancer Cell Line Testing : In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting effective anticancer properties .

- Neuroprotection Research : Research involving neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls, highlighting its neuroprotective capabilities .

類似化合物との比較

Substituent Effects at Position 6

The 6-position of pyridazinones is critical for modulating electronic properties and intermolecular interactions. The target compound features a thiophen-2-yl group, whereas analogs like 5-chloro-6-phenylpyridazin-3(2H)-one () have a phenyl substituent. Key comparisons include:

- Electronic Effects: Thiophene, a sulfur-containing heterocycle, exhibits stronger electron-withdrawing properties than phenyl.

- Lipophilicity : Thiophene’s lower lipophilicity compared to phenyl may reduce membrane permeability but improve solubility in polar solvents.

- Biological Activity : Thiophene-containing compounds often show enhanced interactions with enzymes or receptors sensitive to sulfur-based motifs, such as kinases or GPCRs.

Substituent Effects at Position 2

The 2-aminoethyl group in the target compound contrasts with halogen (e.g., chloro) or alkyl substituents in other pyridazinones (). The aminoethyl group:

- Enhances Solubility : Protonation of the amine in acidic conditions (as a hydrochloride salt) increases water solubility, critical for in vivo applications.

- Facilitates Functionalization : The primary amine enables conjugation with targeting moieties (e.g., peptides, antibodies) for drug delivery systems.

Comparison with 6-(Aminomethyl)pyridazin-3(2H)-one Hydrochloride

lists 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride, which has an aminomethyl group at the 6-position instead of thiophene. Differences include:

- Pharmacokinetics : The hydrochloride salt in both compounds enhances solubility, but the thiophene moiety may confer distinct metabolic stability.

Data Table: Hypothetical Properties of Pyridazinone Derivatives

Implications of Substituent Lumping Strategies

highlights the lumping strategy, where compounds with similar structures are grouped to simplify modeling. The target compound’s thiophene and aminoethyl groups may allow it to be lumped with other aromatic or amine-containing pyridazinones in computational studies. However, its unique features (e.g., sulfur atom) warrant separate evaluation in high-resolution assays .

準備方法

Synthesis of the Pyridazinone Core and Thiophene Derivative

- Starting Materials: The core pyridazinone structure can be synthesized from hydrazine derivatives and suitable diketones or diketone equivalents, following established cyclization protocols.

- Thiophene Incorporation: The thiophene ring is introduced via nucleophilic substitution or cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or halogenated thiophenes as coupling partners.

- Reaction Conditions: Typically, reactions are conducted under inert atmospheres (nitrogen or argon) at elevated temperatures (80–120°C) with palladium catalysts for coupling steps.

- A study detailed in a patent described a process where 4-bromo- or 4-chloro-substituted pyridazinone derivatives undergo Suzuki coupling with thiophene boronic acids, catalyzed by Pd(PPh₃)₄ in a mixture of dimethylformamide (DMF) and water at 100°C, yielding the thiophenyl pyridazinone intermediate.

Functionalization with Aminoethyl Group

- Alkylation: The aminoethyl group is introduced via nucleophilic substitution or reductive amination. For example, the pyridazinone derivative with a suitable leaving group (e.g., halogen) reacts with 2-aminoethanol or its derivatives.

- Reaction Conditions: Reactions are performed in polar aprotic solvents like DMF or acetonitrile, with bases such as potassium carbonate or sodium hydride, at temperatures ranging from room temperature to 80°C.

- A common approach involves reacting the halogenated pyridazinone with 2-aminoethanol in the presence of potassium carbonate in DMF at 60–80°C, leading to the aminoethyl-substituted pyridazinone.

Formation of the Hydrochloride Salt

- The free base is dissolved in a suitable solvent (e.g., ethanol or methanol) and treated with hydrogen chloride gas or hydrochloric acid solution to precipitate the hydrochloride salt, which is then filtered, washed, and dried.

Catalysts and Reagents

| Step | Catalyst/Reagent | Purpose | Typical Conditions |

|---|---|---|---|

| Cyclization to pyridazinone | Hydrazine derivatives | Ring formation | Reflux, inert atmosphere |

| Thiophene coupling | Palladium catalysts (Pd(PPh₃)₄, Pd/C) | Cross-coupling | 80–120°C, inert atmosphere |

| Aminoethyl substitution | Potassium carbonate, sodium hydride | Nucleophilic substitution | 60–80°C, polar aprotic solvent |

| Salt formation | Hydrochloric acid | Salt precipitation | Room temperature |

Notable Research Findings

- Scalable and Cost-Effective Routes: Patent literature indicates that Suzuki coupling in DMF/water mixtures with palladium catalysts provides a scalable pathway for thiophene incorporation, emphasizing the use of inexpensive reagents and mild conditions.

- Selective Alkylation: Alkylation of pyridazinone derivatives with aminoalkyl halides under basic conditions yields high purity intermediates suitable for further functionalization.

- Reaction Optimization: Studies highlight the importance of solvent choice, temperature control, and catalyst loading to maximize yields, with typical yields exceeding 70% for key intermediates.

Summary of the Preparation Process

| Step | Description | Key Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of pyridazinone core | Hydrazine + diketone | Reflux, inert atmosphere |

| 2 | Thiophene ring attachment | Suzuki coupling | Pd catalyst, DMF/water, 100°C |

| 3 | Aminoethyl group introduction | Nucleophilic substitution | K₂CO₃, DMF, 60–80°C |

| 4 | Salt formation | HCl in ethanol | Room temperature, filtration |

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Amino-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For pyridazinone derivatives, a base like anhydrous potassium carbonate in acetone facilitates alkylation of the pyridazinone core with thiophene or amino-ethyl substituents . Optimization strategies include:

- Temperature control : Room temperature for stability vs. reflux for faster kinetics.

- Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) to enhance nucleophilicity.

- Purification : Preparative TLC or column chromatography with petroleum ether/ethyl acetate (1:1 v/v) .

Key Variables to Monitor:

- Reaction progress via TLC.

- Stoichiometry of halide reagents to avoid byproducts.

Q. How should researchers characterize the crystalline structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement . Critical steps include:

- Data collection : High-resolution synchrotron sources for twinned crystals.

- Validation : Check for disorder in residues (common in thiophene or flexible ethyl-amino groups) .

- Parameters : Report bond angles (e.g., C–S–C in thiophene ~92–96°) and hydrogen-bonding networks .

Q. What analytical techniques are suitable for assessing purity and stability of the hydrochloride salt?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C for hydrochloride salts).

- Stability Studies : Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., dopamine analogs). Validate with free energy calculations (ΔG) .

- DFT Studies : Analyze electronic properties (HOMO-LUMO gaps) of the pyridazinone-thiophene system to predict reactivity .

- MD Simulations : Assess conformational flexibility of the ethyl-amino side chain in aqueous environments .

Q. What strategies address discrepancies in crystallographic data, such as bond-angle outliers?

Methodological Answer:

- Refinement Protocols : Apply SHELXL’s restraints for disordered atoms (e.g., thiophene sulfur or ethyl groups) .

- Cross-Validation : Compare with spectroscopic data (e.g., NMR J-coupling constants for dihedral angles) .

- Twinned Data : Use TWINABS for scaling and integration in cases of pseudo-merohedral twinning .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis : Modify the thiophene ring (e.g., 3-chloro substitution) or vary the amino-ethyl chain length .

- Biological Assays : Test against targets like kinases or GPCRs using IC₅₀ measurements.

- Data Analysis : Employ multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Example SAR Design Table (Hypothetical):

| Substituent | IC₅₀ (nM) | LogP | Notes |

|---|---|---|---|

| Thiophen-2-yl | 12.3 | 1.8 | Baseline activity |

| 5-Br-Thiophene | 8.5 | 2.1 | Enhanced potency |

| Ethyl-amino | 15.7 | 1.2 | Reduced lipophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。